4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide
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Overview
Description
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with butan-2-yl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide typically involves the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the triazene intermediate and a benzoyl chloride derivative.
Substitution with Butan-2-yl and Methyl Groups: The final step involves the substitution of the triazene moiety with butan-2-yl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The benzamide and triazene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as nitroso compounds or oxides.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted benzamides or triazene derivatives.
Scientific Research Applications
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzoic acid
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzylamine
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzyl alcohol
Uniqueness
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzamide and triazene groups
Properties
CAS No. |
66975-09-5 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-[[butan-2-yl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-4-9(2)16(3)15-14-11-7-5-10(6-8-11)12(13)17/h5-9H,4H2,1-3H3,(H2,13,17) |
InChI Key |
JDEXYIJGPBRGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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